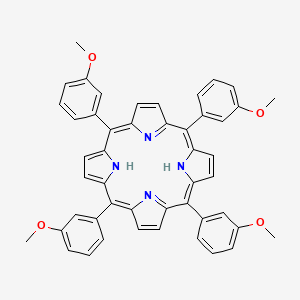
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four 3-methoxyphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are macrocyclic compounds that play crucial roles in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin typically involves the condensation of pyrrole with 3-methoxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a solvent such as propionic acid or acetic acid, and the mixture is heated to promote the formation of the porphyrin ring. The product is then purified using chromatographic techniques to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metalloporphyrin complexes.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and dichlorodicyanoquinone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Metalloporphyrin complexes.
Reduction: Reduced porphyrin derivatives.
Substitution: Substituted porphyrin derivatives with various functional groups.
科学的研究の応用
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and photovoltaic devices.
作用機序
The mechanism of action of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin involves its ability to form complexes with metal ions. These metalloporphyrin complexes can participate in various catalytic and photochemical processes. The porphyrin ring’s conjugated system allows for efficient electron transfer, making it an effective photosensitizer in photodynamic therapy. The molecular targets and pathways involved include the generation of reactive oxygen species that can induce cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(2-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(4-chlorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is unique due to the position of the methoxy groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other methoxy-substituted porphyrins. The meta position of the methoxy groups can lead to different coordination behavior with metal ions compared to para or ortho positions.
特性
分子式 |
C48H38N4O4 |
|---|---|
分子量 |
734.8 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(3-methoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-9-29(25-33)45-37-17-19-39(49-37)46(30-10-6-14-34(26-30)54-2)41-21-23-43(51-41)48(32-12-8-16-36(28-32)56-4)44-24-22-42(52-44)47(40-20-18-38(45)50-40)31-11-7-15-35(27-31)55-3/h5-28,49,52H,1-4H3 |
InChIキー |
DNMOKGCCGNYHJH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OC)C8=CC(=CC=C8)OC)C=C4)C9=CC(=CC=C9)OC)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




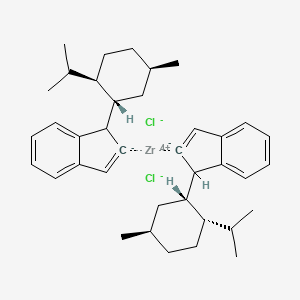
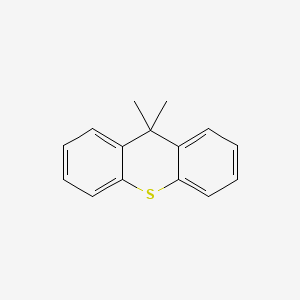
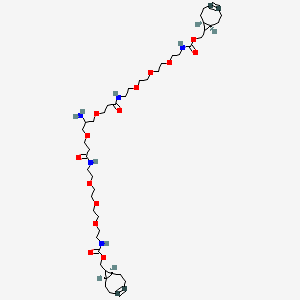
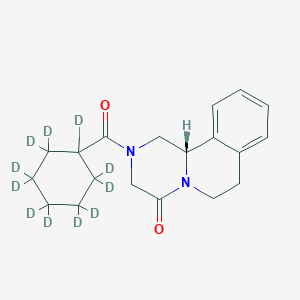
![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
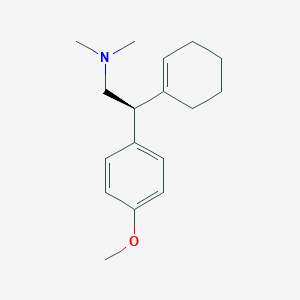
![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)


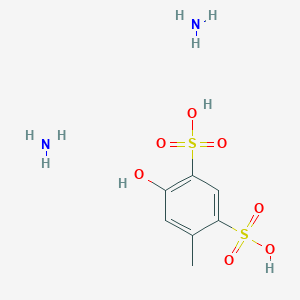

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
